Idrapril Idrapril Idrapril is a hydroxamic, non-amino acid derivative angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Idrapril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Idrapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Brand Name: Vulcanchem
CAS No.: 127420-24-0
VCID: VC21203060
InChI: InChI=1S/C11H18N2O5/c1-13(6-9(14)12-18)10(15)7-4-2-3-5-8(7)11(16)17/h7-8,18H,2-6H2,1H3,(H,12,14)(H,16,17)/t7-,8+/m1/s1
SMILES: CN(CC(=O)NO)C(=O)C1CCCCC1C(=O)O
Molecular Formula: C11H18N2O5
Molecular Weight: 258.27 g/mol

Idrapril

CAS No.: 127420-24-0

Cat. No.: VC21203060

Molecular Formula: C11H18N2O5

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Idrapril - 127420-24-0

Specification

Description Idrapril is a hydroxamic, non-amino acid derivative angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Idrapril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Idrapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
CAS No. 127420-24-0
Molecular Formula C11H18N2O5
Molecular Weight 258.27 g/mol
IUPAC Name (1S,2R)-2-[[2-(hydroxyamino)-2-oxoethyl]-methylcarbamoyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C11H18N2O5/c1-13(6-9(14)12-18)10(15)7-4-2-3-5-8(7)11(16)17/h7-8,18H,2-6H2,1H3,(H,12,14)(H,16,17)/t7-,8+/m1/s1
Standard InChI Key QKIVRALZQSUWHH-SFYZADRCSA-N
Isomeric SMILES CN(CC(=O)NO)C(=O)[C@@H]1CCCC[C@@H]1C(=O)O
SMILES CN(CC(=O)NO)C(=O)C1CCCCC1C(=O)O
Canonical SMILES CN(CC(=O)NO)C(=O)C1CCCCC1C(=O)O

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